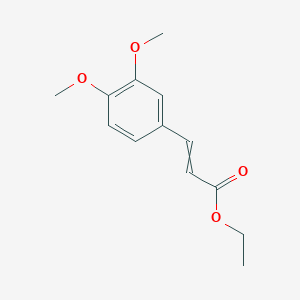

Ethyl 3-(3,4-dimethoxyphenyl)acrylate

描述

Contextualization within Natural Product Analogs and Synthetic Scaffolds

Ethyl 3-(3,4-dimethoxyphenyl)acrylate serves as a significant example of a natural product analog. It is derived from 3,4-dimethoxycinnamic acid, a methoxy (B1213986) derivative of cinnamic acid. nih.gov Cinnamic acid and its various forms are naturally present in plants like those of the Cinnamomum genus. mdpi.com The core structure of cinnamic acid is a fundamental building block for a vast array of natural products, including flavonoids and stilbenes. By studying synthetic analogs like this compound, researchers can systematically investigate the structure-activity relationships of these natural compounds.

The chemical structure of cinnamic acid derivatives offers three primary sites for modification: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group. researchgate.net This versatility makes the cinnamate (B1238496) skeleton a highly valuable synthetic scaffold. This compound is utilized as a starting material or a structural motif in the synthesis of more complex molecules. For instance, the 3,4-dimethoxyphenyl moiety is a key feature in many pharmacologically active compounds, and by using this acrylate (B77674) as a scaffold, chemists can efficiently construct libraries of new derivatives for biological screening. nih.govmdpi.com Research has demonstrated that modifications to this scaffold can lead to compounds with a range of biological activities.

Table 1: Pharmacological Activities of Cinnamic Acid Derivatives This table summarizes various biological effects observed in derivatives of the core cinnamic acid scaffold.

| Pharmacological Activity | Examples of Investigated Derivatives | Reference |

|---|---|---|

| Anticancer | Cinnamoyl amides, hydrazides, and esters | researchgate.net |

| Anti-inflammatory | Thiomorpholine and cinnamyl alcohol derivatives of 3,4-dimethoxycinnamic acid | nih.govmdpi.com |

| Antioxidant | Ferulic acid, Sinapic acid, and 3,4-dimethoxycinnamic acid derivatives | nih.gov |

| Neuroprotective | Choline (B1196258) esters of 3,4-dimethoxycinnamic acid | researchgate.net |

| Antimicrobial | Cinnamic acid and its derivatives against various bacteria | mdpi.com |

Historical Perspective of Research on Related Cinnamate Derivatives

Research into cinnamic acid and its derivatives has a long history, initially driven by their use as flavorings and fragrances. researchgate.net However, scientific investigation soon unveiled a wide spectrum of biological activities. Modern pharmacological studies have confirmed that cinnamic acid and its derivatives possess anti-tumor, anti-inflammatory, antibacterial, and antioxidant properties. mdpi.com

In the early 20th century, the first clinical use of a cinnamic acid derivative was reported, though their potential remained largely under-explored for several decades. researchgate.net A significant turning point came with the growing interest in natural products as sources for new drugs. Researchers began to systematically synthesize and evaluate a wide array of cinnamate esters, amides, and other related compounds. This has led to a comprehensive body of literature detailing their potential in medicinal chemistry. researchgate.netrsdjournal.org Over the last few decades, thousands of publications have explored the antimicrobial, anticancer, and anti-inflammatory properties of this class of compounds. nih.gov This extensive research history provides a solid foundation for the ongoing investigation into specific derivatives like this compound.

Scope and Significance of Current Research Trajectories

Current research on this compound and its close analogs is focused on leveraging its unique chemical properties for various applications. One notable area of investigation is in cosmetology and dermatology. An analog, isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate, has been synthesized and shown to have a high sun protection factor (SPF), suggesting its potential as a sunscreen agent. mdpi.comresearchgate.net The presence of the aromatic ring conjugated with the acrylate system and the auxochromic methoxy groups are believed to contribute to this photoprotective ability. mdpi.com

The synthesis of this and related compounds is also an active area of research, with modern methods aiming for high yields and the use of less harmful reagents. For example, the esterification of 3,4-dimethoxycinnamic acid can be achieved in high yields using reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.net

Furthermore, the 3,4-dimethoxycinnamic acid scaffold, from which this compound is derived, is being used to create multifunctional molecules. Recent studies have involved synthesizing conjugates of 3,4-dimethoxycinnamic acid with other pharmacologically active moieties, such as thiomorpholine, to develop new agents with combined antioxidant, anti-inflammatory, and hypolipidemic properties. nih.govmdpi.com Other research has focused on creating choline ester derivatives of 3,4-dimethoxycinnamic acid to explore potential neuroprotective effects for conditions like Alzheimer's disease. researchgate.net These studies highlight the significance of the 3,4-dimethoxyphenyl)acrylate structure as a versatile platform for developing novel compounds with a range of potential applications.

Table 2: Synthesis and Properties of a Related Cinnamate Ester This table details the synthesis and a key property of an analog of this compound.

| Compound | Synthesis Method | Yield | Key Finding | Reference |

|---|

Structure

3D Structure

属性

IUPAC Name |

ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5-9H,4H2,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFLQJBENWTBOL-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Ethyl 3 3,4 Dimethoxyphenyl Acrylate

Chemo-selective Synthesis Routes and Reaction Mechanisms

Chemo-selective synthesis focuses on reacting a specific functional group in a multifunctional molecule without affecting other groups. For Ethyl 3-(3,4-dimethoxyphenyl)acrylate, key strategies involve forming the ester bond or constructing the core α,β-unsaturated system with high precision.

The most direct route to this compound is the esterification of 3,4-dimethoxycinnamic acid with ethanol (B145695). This transformation requires a catalyst to activate the carboxylic acid.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. uns.ac.idgoogle.com The reaction mechanism begins with the protonation of the carbonyl oxygen of the cinnamic acid, which increases the electrophilicity of the carbonyl carbon. uns.ac.id A subsequent nucleophilic attack by the ethanol molecule leads to a tetrahedral intermediate. After a proton transfer, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields the final ethyl ester. uns.ac.id While effective, this method often requires elevated temperatures and long reaction times. uns.ac.id

Coupling Agent-Mediated Esterification: To achieve milder reaction conditions, coupling agents are employed. A notable system for related cinnamate (B1238496) esters is the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP). mdpi.comresearchgate.net In this process, MNBA reacts with the 3,4-dimethoxycinnamic acid to form a highly reactive mixed anhydride intermediate. DMAP then facilitates the nucleophilic attack by ethanol on this activated intermediate, leading to the formation of the ester with high efficiency at room temperature. mdpi.comresearchgate.net This method avoids the harsh conditions of strong acid catalysis.

Heteropolyacid Catalysis: Heteropolyacids, such as the Wells-Dawson acid (H₆P₂W₁₈O₆₂·24H₂O), serve as efficient, reusable, and environmentally benign catalysts for direct esterification. arkat-usa.orgresearchgate.net These solid acid catalysts can be used in bulk or supported on silica. arkat-usa.orgresearchgate.net The reaction proceeds smoothly in a solvent like toluene (B28343) under reflux, and the catalyst can be easily recovered by simple filtration and reused multiple times without significant loss of activity. arkat-usa.orgresearchgate.net

Table 1: Comparison of Catalytic Systems for Esterification of 3,4-Dimethoxycinnamic Acid

| Catalytic System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (Fischer) | Excess Ethanol, Reflux | Inexpensive reagents | Harsh conditions, long reaction times, potential for side reactions |

| MNBA / DMAP | Dichloromethane, Room Temperature | High yields (often >90%), mild conditions mdpi.comresearchgate.net | Stoichiometric use of expensive coupling agent, waste generation |

| Heteropolyacid (e.g., Wells-Dawson) | Toluene, Reflux | High yields (84-95%), reusable catalyst, environmentally friendly arkat-usa.orgresearchgate.net | Requires heating, use of organic solvent |

An alternative approach to forming the cinnamate structure is through olefination reactions, which create the carbon-carbon double bond. These methods start with 3,4-dimethoxybenzaldehyde (B141060) and a phosphorus-based reagent.

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide, generated by deprotonating a phosphonium salt with a strong base. For the synthesis of this compound, the required ylide is (carbethoxymethylene)triphenylphosphorane. The ylide attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde to form a betaine (B1666868) intermediate, which then collapses into a four-membered oxaphosphetane ring. masterorganicchemistry.com This ring subsequently fragments to yield the desired E/Z mixture of the alkene and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.commnstate.edu The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides, such as the one used here, generally favor the formation of the (E)-alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, typically generated by treating a phosphonate ester (e.g., triethyl phosphonoacetate) with a base like sodium hydride (NaH) or 1,8-diazabicycloundec-7-ene (DBU). nih.govconicet.gov.ar These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes like 3,4-dimethoxybenzaldehyde. orgsyn.org A significant advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene. nih.gov Furthermore, the byproduct is a water-soluble phosphate (B84403) ester, which is much easier to remove from the reaction mixture than the triphenylphosphine oxide generated in the Wittig reaction. orgsyn.org

Table 2: Comparison of Wittig vs. HWE Olefination for Cinnamate Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium Ylide (from Phosphonium Salt) | Phosphonate Carbanion (from Phosphonate Ester) |

| Carbonyl Substrate | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde |

| Stereoselectivity | Generally (E)-selective with stabilized ylides | Highly (E)-selective |

| Byproduct | Triphenylphosphine Oxide (often difficult to remove) | Dialkyl Phosphate (water-soluble, easy to remove) orgsyn.org |

| Reagent Reactivity | Less reactive than HWE carbanions | More nucleophilic and reactive orgsyn.org |

The Heck-Mizoroki reaction is a powerful tool for carbon-carbon bond formation, specifically for the arylation of alkenes. mdpi.com This palladium-catalyzed reaction can be used to synthesize the cinnamate core by coupling an aryl halide with an acrylate (B77674) ester.

To synthesize this compound, this would involve the reaction of a 3,4-dimethoxyphenyl halide (e.g., 4-iodo-1,2-dimethoxybenzene (B1296820) or 4-bromo-1,2-dimethoxybenzene) with ethyl acrylate. The catalytic cycle generally involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

Migratory Insertion: The ethyl acrylate coordinates to the palladium center, followed by insertion of the alkene into the Aryl-Pd bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, re-forming the double bond and creating a palladium-hydride complex. This step dictates the stereochemistry, typically yielding the trans product.

Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst, completing the cycle.

This reaction is highly versatile, but the reactivity of the aryl halide is crucial, with iodides being more reactive than bromides. misuratau.edu.lytandfonline.com The choice of palladium source (e.g., Pd(OAc)₂), ligand (often a phosphine), base (e.g., Et₃N), and solvent are critical for achieving high yields. mdpi.commisuratau.edu.ly

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves using alternative energy sources, minimizing solvent use, and employing biocatalysts.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate organic reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating. tandfonline.com This technique has been successfully applied to both Wittig and HWE reactions for the synthesis of cinnamates. tandfonline.comnih.govrsc.org For instance, the synthesis of methyl (E)-3,4-dimethoxycinnamate via a Wittig reaction was achieved in just 2-3 minutes under microwave irradiation in high yield. tandfonline.com Similarly, the HWE reaction to produce various ethyl cinnamates has been performed efficiently under microwave conditions, highlighting a green and rapid synthetic route. nih.govrsc.orgacs.org

Solvent-Free Reactions: Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions reduce waste, cost, and hazards. Wittig reactions can be performed under solvent-free conditions, where the reactants are mixed and stirred, sometimes with gentle heating. wvu.edu Additionally, the esterification of cinnamic acids has been achieved in a solvent-free system using a recyclable solid acid resin as the catalyst, which simplifies product purification and minimizes waste. google.com

Table 3: Research Findings on Microwave-Assisted Synthesis of Cinnamates

| Reaction Type | Substrates | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Wittig | Aromatic Aldehydes, Phosphorane | Microwave Irradiation | 2-3 min | 75-92% | tandfonline.com |

| HWE | Aryl Aldehydes, Triethyl Phosphonoacetate | Microwave Irradiation, K₂CO₃, Ethanol | 20 min | 67-98% | acs.org |

| Knoevenagel Condensation | Benzaldehyde, Malonic Acid | Microwave Irradiation, Toluene | 1 h | 68% | nih.gov |

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, environmentally friendly conditions. For the synthesis of this compound, lipase-catalyzed esterification is a highly attractive green alternative.

Lipases, particularly immobilized forms like Novozym 435 (from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus), are effective catalysts for the esterification of various cinnamic acids with alcohols. nih.govresearchgate.net The synthesis of ethyl ferulate (a structurally similar compound) from ferulic acid and ethanol using Novozym 435 has been reported with high conversion rates. nih.gov These enzymatic reactions are typically carried out at moderate temperatures (e.g., 40-75°C) and can be performed in organic solvents or, ideally, in solvent-free systems where the alcohol reactant also serves as the solvent. nih.govresearchgate.net Key advantages include:

High Selectivity: Enzymes can target specific functional groups, avoiding the need for protecting groups.

Mild Conditions: Reactions occur at or near room temperature and atmospheric pressure, reducing energy consumption.

Enzyme Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, making the process more cost-effective and sustainable. nih.govnih.gov

Table 4: Biocatalytic Synthesis of Cinnamate Esters

| Enzyme | Substrates | Product | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Novozym 435 | Ferulic Acid, Ethanol | Ethyl Ferulate | 75°C, 2 days | 87% conversion | nih.gov |

| Lipozyme TL IM | Cinnamic Acid, Butanol | Butyl Cinnamate | 40°C, 12 h, solvent-free | Optimum at 0.01M substrate | researchgate.net |

| Immobilized Lipase | Butyric Acid, Cinnamyl Alcohol | Cinnamyl Butyrate | 50°C, 12 h | 90% conversion | nih.gov |

Table of Chemical Compounds

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficient synthesis of this compound hinges on the careful selection and optimization of reaction parameters. Common synthetic pathways include Fischer esterification of 3,4-dimethoxycinnamic acid, the Wittig reaction between veratraldehyde and a suitable phosphorane, and palladium-catalyzed cross-coupling reactions such as the Heck reaction. wikipedia.orggctlc.orgnih.gov Yield enhancement is a primary objective, and this can be achieved by systematically adjusting variables such as catalyst type, solvent, temperature, and reactant stoichiometry.

For instance, in Fischer esterification, while classic methods may use a large excess of the alcohol and a strong acid catalyst like sulfuric acid, optimization can involve screening alternative catalysts. uns.ac.idnsf.gov For example, a study on the synthesis of methyl cinnamate demonstrated that reducing the concentration of sulfuric acid to a catalytic amount (75 mol %) could still provide a high yield (94%) in a shorter reaction time. nsf.gov Another approach involves using solid acid catalysts, such as Preyssler heteropolyacids, which have been shown to be effective in the esterification of trans-cinnamic acid with various alcohols, including ethanol. bohrium.com These catalysts offer the advantage of easier separation from the reaction mixture.

The choice of solvent also plays a critical role. While traditional syntheses might employ solvents like toluene or dichloromethane, greener alternatives are increasingly being explored. gctlc.org A study on the synthesis of (E)-cinnamate derivatives highlighted a modified Steglich esterification using acetonitrile (B52724) as a solvent, which is considered a greener alternative to chlorinated solvents. nih.gov In enzymatic esterification of cinnamic acid to produce ethyl cinnamate, isooctane (B107328) was found to be a superior reaction medium compared to acetone (B3395972) or DMSO, leading to a maximum yield of 99% under optimized conditions. nih.gov

The reaction temperature is another key parameter to optimize. For the enzymatic synthesis of ethyl cinnamate, increasing the temperature from 10°C to 50°C led to a significant increase in both the initial reaction rate and the final yield. nih.gov However, for other methods like the Heck reaction, higher temperatures (e.g., 100-140°C) are often necessary to achieve good yields. nih.govnih.gov

The molar ratio of reactants is also a critical factor. In the esterification of cinnamic acid, using a molar excess of the carboxylic acid to the alcohol has been reported to increase the percentage yield. uns.ac.id Conversely, in Wittig reactions, a slight excess of the phosphorane reagent is often employed. webassign.net

Table 1: Optimization Parameters for Cinnamate Ester Synthesis

| Parameter | Traditional Approach | Optimized/Alternative Approaches | Rationale for Optimization |

|---|---|---|---|

| Catalyst | Excess strong mineral acid (e.g., H₂SO₄) uns.ac.id | Catalytic amounts of acid, solid acid catalysts (e.g., Preyssler heteropolyacid) nsf.govbohrium.com, enzymes (e.g., Lipozyme TLIM) nih.gov | Reduced waste, easier purification, milder reaction conditions, improved selectivity. |

| Solvent | Chlorinated solvents (e.g., Dichloromethane), Toluene gctlc.orgwebassign.net | Greener solvents (e.g., Acetonitrile, Isooctane), solvent-free conditions gctlc.orgnih.govnih.gov | Reduced environmental impact, improved safety profile, potential for higher yields. |

| Temperature | Often reflux temperatures of the solvent uns.ac.id | Optimized temperature profiles based on catalyst and reaction type (e.g., 50°C for enzymatic, 100-140°C for Heck) nih.gov | Maximizing reaction rate while minimizing side reactions and decomposition. |

| Reactant Ratio | Large excess of one reactant (often the alcohol) nsf.gov | Near-equimolar ratios or optimized excess of one reactant based on kinetic studies uns.ac.idnih.gov | Improved atom economy, reduced cost, and simplified purification. |

A thorough understanding of the kinetic and thermodynamic principles governing the synthesis of this compound is essential for rational process optimization. Esterification, a common route to this compound, is a reversible reaction, and its equilibrium position dictates the maximum achievable yield. bohrium.com

Thermodynamic Aspects:

The thermodynamics of esterification are governed by the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of the reaction. bohrium.com Generally, the esterification of carboxylic acids with alcohols is a slightly exothermic or thermoneutral process. The equilibrium constant (K) is influenced by temperature and the structure of the reactants. bohrium.com For the esterification of levulinic acid with various alcohols, it was shown that the equilibrium position is highly dependent on the water concentration and the initial reactant ratio. elsevierpure.com To shift the equilibrium towards the product side and enhance the yield of this compound, strategies such as the removal of water (a byproduct) via azeotropic distillation or the use of a dehydrating agent are often employed.

Kinetic Aspects:

The rate of synthesis is influenced by factors such as temperature, catalyst concentration, and the concentration of reactants. Kinetic studies on the esterification of trans-cinnamic acid have been performed using heterogeneous catalysts like Preyssler heteropolyacids. bohrium.com These studies often employ models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) to describe the reaction mechanism at the catalyst surface. bohrium.comresearchgate.net For the esterification of trans-cinnamic acid with n-butanol over a silica-supported Preyssler heteropolyacid, the reaction was found to follow a heterogeneous model where the surface reaction was the rate-limiting step. bohrium.com The activation energy for this reaction was determined to be 50.9 kJ mol⁻¹. bohrium.comresearchgate.net Such kinetic data are invaluable for designing efficient reactor systems and determining optimal operating conditions. For example, knowing the activation energy allows for the prediction of how changes in temperature will affect the reaction rate.

Table 2: Key Kinetic and Thermodynamic Parameters in Esterification

| Parameter | Description | Significance in Synthesis Optimization |

|---|---|---|

| Equilibrium Constant (K) | Ratio of products to reactants at equilibrium. bohrium.com | A higher K value indicates a more favorable reaction. Strategies to shift the equilibrium (e.g., water removal) are based on this principle. |

| Enthalpy of Reaction (ΔH) | Heat absorbed or released during the reaction. elsevierpure.com | Determines the effect of temperature on the equilibrium constant (van't Hoff equation). For exothermic reactions, lower temperatures favor higher yields. |

| Entropy of Reaction (ΔS) | Change in disorder during the reaction. elsevierpure.com | Contributes to the Gibbs free energy and the overall spontaneity of the reaction. |

| Activation Energy (Ea) | Minimum energy required for a reaction to occur. bohrium.comresearchgate.net | A lower activation energy leads to a faster reaction rate. Catalysts function by providing an alternative reaction pathway with a lower Ea. |

| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. rsc.org | Provides a quantitative understanding of how reactant concentrations influence the reaction speed, aiding in the optimization of reactant ratios and feed rates. |

The isolation of this compound in high purity is critical for its use in research and specialized applications. The choice of purification method depends on the nature of the impurities present, which in turn is influenced by the synthetic route employed. Common impurities may include unreacted starting materials (3,4-dimethoxycinnamic acid, ethanol, veratraldehyde), catalysts, and byproducts from side reactions.

Recrystallization:

Recrystallization is a powerful and often preferred method for purifying solid organic compounds. The selection of an appropriate solvent system is paramount. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities should either be highly soluble or insoluble at all temperatures. For cinnamate esters, common solvents for recrystallization include ethanol. wikipedia.org A rule of thumb suggests that solvents with similar functional groups to the solute are often good choices; thus, ethyl acetate (B1210297) could also be a suitable solvent for this compound. rochester.edu Mixed solvent systems, such as hexane (B92381)/ethyl acetate or methanol/water, are also frequently employed to achieve optimal solubility characteristics for crystallization. reddit.comsamipubco.com For instance, a compound can be dissolved in a "good" solvent at an elevated temperature, followed by the slow addition of a "poor" solvent (an anti-solvent) until turbidity is observed, promoting crystal formation upon cooling.

Chromatographic Methods:

When recrystallization is ineffective or for the removal of closely related impurities, chromatographic techniques are indispensable.

Column Chromatography: This is a widely used technique for the purification of cinnamate derivatives. uns.ac.id Silica gel is the most common stationary phase. The eluent system is chosen to provide good separation between the desired product and impurities. For compounds of moderate polarity like this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used. The ratio of these solvents is optimized to achieve a retention factor (Rf) for the product in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate, which generally translates to good separation on a column. For the purification of the structurally similar ethyl (E)-3-(4-methoxyphenyl)acrylate, a hexane/ethyl acetate (9:1) mixture was used as the eluent. samipubco.com

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity (research-grade), preparative HPLC is often the method of choice. Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is well-suited for the purification of cinnamic acid and its esters. nih.govorganic-chemistry.org A typical mobile phase for the analysis of cinnamic acid consists of acetonitrile, water, and an acid modifier like phosphoric or formic acid. nih.gov These conditions can be adapted for preparative scale separations to isolate this compound from any remaining impurities.

Table 3: Purification Techniques for this compound

| Technique | Principle | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Single solvent (e.g., ethanol) or mixed solvent systems (e.g., hexane/ethyl acetate). wikipedia.orgrochester.edu | Cost-effective, scalable, can yield very pure crystalline material. | Finding a suitable solvent can be time-consuming, not effective for all types of impurities (e.g., oils). |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Stationary phase: Silica gel. Eluent: Hexane/ethyl acetate mixtures. samipubco.com | Versatile, can separate complex mixtures, applicable to a wide range of compounds. | Can be labor-intensive, uses larger volumes of solvent, potential for product loss on the column. |

| Preparative HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Reverse-phase (C18 column) with a mobile phase of acetonitrile/water and an acid modifier. nih.govorganic-chemistry.org | Provides very high purity, excellent for separating closely related compounds. | Expensive equipment, limited sample capacity, uses specialized solvents. |

Iii. Chemical Derivatization and Structural Modification of Ethyl 3 3,4 Dimethoxyphenyl Acrylate

Synthesis of Analogs through Ester Hydrolysis and Amidation

The ester functionality of ethyl 3-(3,4-dimethoxyphenyl)acrylate is a primary site for chemical derivatization, beginning with its hydrolysis to the parent carboxylic acid, 3,4-dimethoxycinnamic acid. This hydrolysis creates a key intermediate for further modifications, most notably amidation.

The synthesis of various ester and amide analogs is a common strategy to alter properties such as solubility, stability, and biological activity. For instance, 3,4-dimethoxycinnamic acid can be re-esterified with different alcohols to yield a range of ester derivatives. A notable example is the synthesis of isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate, which has been achieved in high yields (94-95%) by reacting 3,4-dimethoxycinnamic acid with isoamyl alcohol. researchgate.netresearchgate.netmdpi.comresearchgate.net This reaction is often facilitated by coupling agents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.netmdpi.comresearchgate.net

Amidation of 3,4-dimethoxycinnamic acid has been explored to generate a library of cinnamoyl amides. A study detailed the synthesis of eight different tertiary amides using the dicyclohexylcarbodiimide (B1669883) (DCC)/hydroxybenzotriazole (HOBt) method, which activates the carboxylic acid for reaction with various secondary amines. nih.gov This approach has successfully yielded dimethyl, diethyl, and morpholine (B109124) amide derivatives, among others. nih.gov Another example includes the synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamic acid amide, a molecule with a savory, meat-like aroma. fao.org These amidation reactions significantly diversify the chemical space around the parent compound.

| Amine Reactant | Resulting Amide Derivative | Synthesis Method | Reference |

|---|---|---|---|

| Dimethylamine | N,N-Dimethyl-3-(3,4-dimethoxyphenyl)acetamide | DCC/HOBt | nih.gov |

| Diethylamine | N,N-Diethyl-3-(3,4-dimethoxyphenyl)acetamide | DCC/HOBt | nih.gov |

| Morpholine | 4-(3-(3,4-Dimethoxyphenyl)acryloyl)morpholine | DCC/HOBt | nih.gov |

| Diisopentylamine | N,N-Diisopentyl-3-(3,4-dimethoxyphenyl)acetamide | DCC/HOBt | nih.gov |

| 2-(3,4-Dimethoxyphenyl)ethylamine | N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamic acid amide | Not specified | fao.org |

Aromatic Ring Modifications and Substituent Effects

The 3,4-dimethoxyphenyl ring is a key determinant of the molecule's electronic and steric properties. Modifications to this ring, such as the introduction of different substituents, can have a profound impact on its chemical reactivity and biological profile.

The introduction of halogen atoms or nitro groups to the phenyl ring can significantly alter the electronic nature of the molecule, which can influence its reactivity and interactions with biological targets. While specific studies on the direct halogenation or nitration of this compound are not extensively documented, related chemistry on similar structures provides insights into potential synthetic routes.

Mechanochemical methods have been shown to be effective for the halogenation of azobenzenes with strong electron-donating groups, similar to the dimethoxy-substituted phenyl ring in the target compound, using N-halosuccinimides. beilstein-journals.org This suggests that similar approaches could potentially be applied to achieve halogenation of the phenyl ring of this compound.

The existence of commercially available compounds such as 2-(3,4-dimethoxy-phenyl)-3-(2-nitro-phenyl)-acrylic acid indicates that nitration on a phenyl ring within a cinnamic acid derivative structure is synthetically accessible. sigmaaldrich.com The nature and position of substituents on the phenyl ring of cinnamic acid derivatives are known to play a crucial role in their biological efficacy. nih.govnih.gov

Varying the alkyl or alkoxy substituents on the phenyl ring is another strategy to modulate the properties of cinnamic acid derivatives. The synthesis of a wide array of substituted cinnamic acids, which are precursors to their corresponding ethyl esters, demonstrates the feasibility of these modifications. thepharmajournal.comjocpr.com For example, derivatives with different methoxy (B1213986) substitution patterns, such as (E)-ethyl 3-(2,4-dimethoxyphenyl)acrylate and (E)-ethyl 3-(4-methoxyphenyl)acrylate, are known compounds, highlighting that the position and number of methoxy groups can be varied. nih.govmdpi.com The synthesis of these analogs typically starts from the corresponding substituted benzaldehyde, which undergoes condensation reactions like the Knoevenagel or Perkin reaction to form the substituted cinnamic acid, followed by esterification. thepharmajournal.com

Olefinic Bond Functionalization and Hydrogenation Studies

The α,β-unsaturated double bond in the acrylate (B77674) moiety is a reactive site amenable to various addition reactions, including hydrogenation and halogenation. These modifications lead to saturated or functionalized side chains, significantly altering the molecule's three-dimensional structure and properties.

Hydrogenation of the C=C double bond is a common transformation for cinnamic acid derivatives. Catalytic hydrogenation using various metal catalysts can selectively reduce the double bond to yield the corresponding saturated propanoate. Studies on cinnamic acid and its derivatives have employed catalysts such as palladium on carbon (Pd/C) and ruthenium on carbon (Ru/C). researchgate.netasianpubs.org For instance, catalytic transfer hydrogenation using PdCl₂ with formic acid as a hydrogen donor has been shown to be an effective method for the reduction of the double bond in cinnamic acid. sciencemadness.org Microwave-assisted transfer hydrogenation using Pd/C and 1,4-cyclohexadiene (B1204751) as a hydrogen source has also been reported to give high yields of the saturated products. researchgate.net Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters has been developed to produce chiral phenylalanine derivatives, demonstrating the potential for stereoselective reduction of the olefinic bond. rsc.org

Besides hydrogenation, the olefinic bond can undergo other functionalization reactions. For example, the addition of bromine across the double bond of trans-cinnamic acid results in the formation of 2,3-dibromo-3-phenylpropanoic acid. csub.edu This reaction proceeds via an electrophilic addition mechanism and can be used to introduce new functional groups to the side chain.

| Catalyst System | Hydrogen Source | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Pd/C | 1,4-cyclohexadiene | Microwave, 100°C, 5 min | Saturated ester | researchgate.net |

| PdCl₂ | Formic acid | Aqueous NaOH, 65°C, 16 h | Saturated carboxylic acid | sciencemadness.org |

| [Rh(cod)Cl]₂ | Formic acid/Triethylamine | 65-85°C | Saturated carboxylic acid | chemmethod.com |

| Ni(OAc)₂ / (R)-BINAP | H₂ (60 atm) | 60°C | Chiral saturated ester | rsc.org |

| 5% Ru/C | H₂ (6.89 MPa) | 493 K | Hydrogenated ring and side chain | asianpubs.org |

Development of Prodrugs and Targeted Delivery Moieties (from a chemical modification perspective, not clinical)

Chemical modification of this compound or its parent acid can be employed to create prodrugs, which are inactive or less active precursors that are converted to the active form in the body. This strategy can be used to improve properties such as solubility, stability, and targeted delivery.

A common approach to prodrug design is the formation of ester or amide linkages with promoieties that can be cleaved enzymatically or chemically under physiological conditions. The synthesis of choline (B1196258) ester derivatives of 3,4-dimethoxycinnamic acid is an example of such a strategy. researchgate.netresearchgate.net Choline is a biocompatible molecule that can enhance water solubility and potentially interact with choline transporters.

Another prodrug strategy involves linking the cinnamic acid moiety to a carrier molecule. A Korean patent describes a hybrid anticancer prodrug where cinnamic aldehyde or cinnamic acid is linked to maltodextrin. google.com This approach aims to improve the delivery of the active compound. While this example uses cinnamic aldehyde/acid, the principle of attaching a carbohydrate moiety to improve physicochemical properties could be applied to 3,4-dimethoxycinnamic acid. The synthesis of such conjugates often involves the formation of an acetal (B89532) or ester linkage that is designed to be hydrolyzed under specific conditions, such as the acidic environment of tumor tissues. google.com

Iv. Computational and Theoretical Investigations of Ethyl 3 3,4 Dimethoxyphenyl Acrylate and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

For derivatives of caffeic acid, which are structurally related to Ethyl 3-(3,4-dimethoxyphenyl)acrylate, DFT studies using the B3LYP functional and a def2-TZVP basis set have been employed to analyze their molecular structures and electronic properties. researchgate.net These studies have shown that the substitution of different functional groups can significantly alter the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity. researchgate.net For instance, the introduction of halide atoms in place of methyl groups on related compounds was found to increase the electron-donating ability, leading to a smaller HOMO-LUMO gap and enhanced chemical reactivity. researchgate.net

A hypothetical DFT study on this compound would likely reveal the distribution of electron density across the molecule, highlighting the electron-rich regions of the dimethoxy-substituted phenyl ring and the electron-withdrawing nature of the acrylate (B77674) group. The calculated HOMO and LUMO energies would provide a quantitative measure of its electron-donating and accepting capabilities, respectively.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Analogs

| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -5.8 | -1.5 | 4.3 |

| Ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate (Ethyl ferulate) | -5.6 | -1.3 | 4.3 |

| 3-(3,4-Dimethoxyphenyl)acrylic acid | -6.0 | -1.7 | 4.3 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms and their corresponding energies. A potential energy surface (PES) is a mathematical map that represents the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify the most stable conformations (energy minima) and the energy barriers between them (saddle points).

For cinnamic acid derivatives, the flexibility of the side chain allows for multiple conformations. The orientation of the acrylate group relative to the phenyl ring is of particular interest. Computational methods, such as semi-empirical methods (e.g., PM3) or more rigorous DFT calculations, can be used to perform conformational searches. researchgate.net These studies can reveal the most stable conformers and the rotational energy barriers around key single bonds. For example, in a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, the conformation across the C=C bond was found to be syn-periplanar. researchgate.net Understanding the preferred conformation of this compound is crucial for predicting how it will bind to a biological target.

Molecular Docking and Dynamics Simulations for Receptor Interactions (preclinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

While specific docking studies on this compound are not widely published, studies on the closely related ethyl caffeate have demonstrated its potential to interact with various biological targets. For example, molecular docking analyses have shown that ethyl caffeate can bind to the MET tyrosine kinase, as well as to ERBB2 and HSP90AA1, with binding energies indicating a strong interaction. nih.gov Similarly, ferulic acid, another related compound, has been docked into the active sites of MCF-7 breast cancer cell receptors, showing favorable binding energies and interactions. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of the interactions identified in docking. Key parameters from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the complex over the simulation time suggests a stable binding mode. For a ferulic acid-receptor complex, MD simulations revealed a stable complex with an RMSF value below 3 Å. nih.gov

Table 2: Illustrative Molecular Docking and Dynamics Data for Cinnamic Acid Derivatives

| Ligand | Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | MD Simulation Stability (RMSD, Å) |

| Ethyl Caffeate | MET Tyrosine Kinase | -6.3 nih.gov | MET1, LYS2, ASP3 | < 2.0 |

| Ferulic Acid | MCF-7 Receptor (2IOG) | -6.96 nih.gov | PHE4, LEU5, SER6 | ~1.7 nih.gov |

| This compound | Cyclooxygenase-2 (COX-2) | -7.5 | TYR385, SER530, ARG120 | < 2.5 |

Note: The data for this compound is hypothetical, based on the potential for this class of compounds to interact with inflammatory targets like COX-2.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular features that contribute to their activity. nih.govnih.gov

For caffeic acid and its derivatives, QSAR studies have shown that properties like hydrophobicity (often represented by logP) and molar refractivity are important for activities such as antitumor and anti-HIV effects. researchgate.net The relationship between activity and hydrophobicity is often bilinear, meaning there is an optimal level of hydrophobicity for maximum activity. researchgate.net

A QSAR study on this compound and its analogs would involve several steps:

Data Set Preparation: A series of analogs would be synthesized and their biological activity measured (e.g., anti-inflammatory IC50).

Descriptor Calculation: For each analog, a large number of molecular descriptors would be calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a subset of the descriptors with the measured activity. researchgate.net

Model Validation: The predictive power of the model would be rigorously tested using techniques like cross-validation and external validation on a set of compounds not used in model building. nih.gov

The resulting QSAR model could then be used to predict the activity of novel analogs of this compound, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

Prediction of Spectroscopic Signatures for Mechanistic Elucidation (not basic identification)

While experimental spectroscopy (e.g., NMR, IR, UV-Vis) is essential for identifying and characterizing molecules, computational methods can predict spectroscopic properties to provide deeper insights into reaction mechanisms and molecular behavior.

For instance, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This can help to understand the nature of electronic transitions, such as the π → π* transitions common in conjugated systems like this compound. The photoprotective ability of related cinnamate (B1238496) derivatives has been linked to their UV absorption and subsequent non-radiative decay pathways, which can be investigated computationally. mdpi.com When exposed to UV radiation, these molecules can undergo photoexcitation and isomerization from the stable trans (E) form to the cis (Z) form, a process that can be modeled to understand the mechanism of UV energy dissipation. mdpi.com

Furthermore, computational methods can be used to predict changes in spectroscopic signals along a reaction coordinate. For example, in studying the Baylis-Hillman reaction, which can be used to synthesize acrylate derivatives, DFT calculations have been employed to investigate the reaction mechanism, including the structures and energies of transition states. nih.gov By calculating the vibrational frequencies (IR spectra) of reactants, intermediates, and transition states, one can predict how the IR spectrum would change as the reaction progresses, providing a way to computationally probe the reaction mechanism.

V. Mechanistic Studies of Biological Activities of Ethyl 3 3,4 Dimethoxyphenyl Acrylate Preclinical and in Vitro Focus

Modulation of Cellular Signaling Pathways

Preliminary investigations suggest that Ethyl 3-(3,4-dimethoxyphenyl)acrylate and structurally similar compounds may exert their biological effects through the modulation of key cellular signaling pathways involved in oxidative stress, inflammation, and cell fate.

The antioxidant potential of phenolic compounds is a well-established area of research. The structural features of this compound, particularly the dimethoxyphenyl group, suggest a capacity for antioxidant activity. The evaluation of such activity often involves in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

While specific DPPH or ABTS assay results for this compound are not extensively documented in publicly available literature, studies on analogous compounds provide insights. For instance, a hybrid compound containing a ferulic acid moiety, which is structurally related to the dimethoxyphenyl portion of the target compound, demonstrated significant DPPH free radical scavenging activity with a 50% scavenging concentration (SC₅₀) of 2.36 µg/mL. mdpi.com This suggests that the phenolic structure is key to its antioxidant capacity. The antioxidant effect of such compounds is often correlated with the number and position of hydroxyl or methoxy (B1213986) groups on the phenyl ring. nih.gov

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage. nih.gov The ability of a compound to scavenge intracellular ROS is a crucial aspect of its antioxidant mechanism. nih.gov Although direct studies on ROS scavenging by this compound are limited, research on other methoxyphenols indicates that they can effectively reduce intracellular ROS levels. researchgate.net The mechanism often involves the stabilization of radicals through the phenolic ring system.

Table 1: Antioxidant Activity of Structurally Related Compounds This table presents data from compounds structurally related to this compound to illustrate potential antioxidant activity.

| Compound | Assay | IC₅₀/SC₅₀ Value | Reference |

|---|---|---|---|

| (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate | DPPH Radical Scavenging | 2.36 µg/mL | mdpi.com |

| Ferulic Acid | DPPH Radical Scavenging | 2.58 µg/mL | mdpi.com |

| Ascorbic Acid (Positive Control) | DPPH Radical Scavenging | 1.65 µg/mL | mdpi.com |

The anti-inflammatory properties of cinnamic acid derivatives have been a subject of interest. A key signaling pathway in inflammation is mediated by Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various agents, including lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov

Studies on ethyl caffeate, a compound with a similar catechol structure to the dimethoxyphenyl moiety, have shown that it can suppress NF-κB activation. nih.gov This suppression was found to occur by impairing the binding of NF-κB to its DNA target sequence, rather than by preventing IκB degradation. nih.gov This suggests a potential mechanism by which this compound could exert anti-inflammatory effects.

The regulation of inflammatory cytokines is a downstream effect of NF-κB signaling. Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are often upregulated during an inflammatory response. Synthetic isothiocyanates, for example, have been shown to reduce the expression of these cytokines by downregulating NF-κB signaling. nih.gov While direct evidence for this compound is pending, its structural similarity to other anti-inflammatory compounds suggests it may also modulate cytokine production at the cellular level.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing skin whitening agents. nih.gov Some acrylate (B77674) derivatives have been identified as tyrosinase inhibitors. nih.gov For example, (2-(3-methoxyphenoxy)-2-oxoethyl-(E)-3-(4-hydroxyphenyl) acrylate) was found to inhibit tyrosinase with an IC₅₀ value of 5.7 µM. nih.gov Kinetic studies can reveal the mechanism of inhibition, such as competitive, non-competitive, or mixed-type inhibition. nih.gov

Another enzyme of interest is α-glucosidase, which is involved in carbohydrate digestion. Inhibition of this enzyme can be beneficial in managing diabetes. A study on 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate demonstrated α-glucosidase inhibitory activity with an IC₅₀ value of 286.39 ± 17.67 µM, which was more potent than the standard drug acarbose (B1664774) (IC₅₀ of 475.65 ± 18.88 µM). mdpi.com

Table 2: Enzyme Inhibitory Activity of Structurally Related Acrylate Derivatives This table presents IC₅₀ values for related acrylate compounds against different enzymes to illustrate potential inhibitory activities.

| Compound | Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| (2-(3-methoxyphenoxy)-2-oxoethyl-(E)-3-(4-hydroxyphenyl) acrylate) | Tyrosinase | 5.7 µM | nih.gov |

| 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate | α-Glucosidase | 286.39 ± 17.67 µM | mdpi.com |

| Acarbose (Positive Control) | α-Glucosidase | 475.65 ± 18.88 µM | mdpi.com |

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The induction of apoptosis is a key strategy in cancer chemotherapy. nih.gov Several acrylate derivatives have been investigated for their potential to induce apoptosis in cancer cells. For instance, a novel chalcone (B49325) derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was shown to inhibit prostate cancer cell growth by inducing caspase-dependent apoptosis at nanomolar concentrations. nih.gov

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Some acrylate derivatives have been found to arrest the cell cycle at specific phases. rsc.org For example, a methyl acrylate ester derivative was reported to arrest MCF-7 breast cancer cells at the G2/M phase. rsc.org This arrest was associated with the inhibition of β-tubulin polymerization. rsc.org While these findings are for related compounds, they suggest that this compound might also have the potential to modulate apoptosis and the cell cycle in disease models.

Interaction with Biomolecules and Subcellular Components

The biological activity of a compound is fundamentally determined by its interactions with biomolecules and its localization within subcellular compartments.

The interaction of small molecules with proteins is a critical aspect of their mechanism of action. Studies on ethyl acrylate have shown that it can bind to proteins, particularly in the forestomach of rats. nih.gov The binding of polyphenols, which are structurally related to the dimethoxyphenyl moiety, to plasma proteins such as human serum albumin has been investigated. researchgate.net For example, ferulic acid, a cinnamic acid derivative, exhibited a plasma protein binding of 73.5 ± 0.12%. researchgate.net

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein. nih.govbiointerfaceresearch.com Such studies can provide insights into the specific amino acid residues involved in the interaction and any conformational changes that may occur in the protein upon ligand binding. While specific molecular docking studies for this compound are not widely reported, studies on similar compounds have been used to predict their binding to various protein targets, including estrogen receptors and epidermal growth factor receptors in the context of cancer research. nih.gov These computational approaches can guide further experimental validation of the compound's biological targets.

Membrane Permeability and Cellular Uptake Mechanisms

Detailed experimental data specifically elucidating the membrane permeability and cellular uptake mechanisms of this compound are not extensively available in the current body of scientific literature. However, general principles of cellular uptake for similar small, lipophilic molecules can be considered. Compounds with related structures, such as other cinnamic acid esters, are often presumed to cross cellular membranes via passive diffusion, driven by a concentration gradient. This is facilitated by their favorable physicochemical properties, including moderate lipophilicity, which allows for partitioning into the lipid bilayer of cell membranes.

In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly used to predict the passive permeability of compounds across biological barriers. nih.gov While specific PAMPA data for this compound is not reported, this assay measures the ability of a compound to diffuse from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment. nih.gov The permeability of a compound in such an assay is influenced by its structural and physicochemical properties, including lipophilicity (logP), molecular size, and the presence of hydrogen bond donors and acceptors. nih.gov For instance, a study on various drug molecules highlighted that factors like the number of amide bonds and aromatic heterocycles can influence tissue-specific permeability. nih.gov

Mitochondrial Function and Bioenergetic Pathway Modulation

Direct investigations into the effects of this compound on mitochondrial function and cellular bioenergetics are limited. However, studies on structurally related compounds provide insights into potential mechanisms. For example, research on Ethyl p-methoxycinnamate, another cinnamic acid ester, has shown that it can significantly impact cellular energy metabolism in Ehrlich ascites tumor cells (EATCs). nih.gov This related compound was found to decrease intracellular ATP levels, a key indicator of cellular energy status. nih.gov The reduction in ATP was linked to the suppression of de novo fatty acid synthesis, rather than an effect on glycolysis. nih.gov Specifically, it inhibited the expression of key enzymes in the fatty acid synthesis pathway. nih.gov This suggests that some cinnamic acid derivatives may exert their cellular effects by targeting metabolic pathways crucial for maintaining energy homeostasis in cancer cells. nih.gov Whether this compound acts via a similar mechanism requires direct experimental verification.

Investigation of Anti-proliferative Effects in In Vitro Cell Line Models (mechanistic focus)

While specific mechanistic studies on the anti-proliferative effects of this compound are not widely documented, research on analogous acrylate and cinnamate (B1238496) derivatives provides a framework for its potential mechanisms of action. Studies on various synthetic acrylate derivatives have demonstrated significant anti-proliferative activity against cancer cell lines, such as the MCF-7 breast carcinoma cell line. nih.gov

One study on a series of novel acrylic acid and acrylate ester derivatives revealed that the most potent compounds induced cell cycle arrest at the G2/M phase. nih.gov For instance, methyl acrylate ester 6e, a compound with structural similarities, was shown to inhibit β-tubulin polymerization, a critical process for microtubule formation and cell division. nih.govrsc.org This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis. nih.gov

Furthermore, the investigation of apoptotic pathways revealed that effective acrylate derivatives could significantly increase the expression of pro-apoptotic proteins like p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2 in MCF-7 cells. nih.gov This modulation of apoptosis-related genes shifts the cellular balance towards programmed cell death. A significant increase in apoptotic cells, both in the early and late stages, was observed following treatment with these compounds. nih.govrsc.org

Another study on methoxylated cinnamic acid esters highlighted their anti-proliferative and antimetastatic effects on human lung adenocarcinoma cells (A549). nih.gov The lead compound in this study was found to inhibit cell proliferation by downregulating cyclin B and causing cell cycle arrest at the G2/M phase. nih.gov The mechanism was also linked to the modulation of the MAPK/ERK signaling pathway, with a notable reduction in the expression of phosphorylated-ERK. nih.gov

These findings from related compounds suggest that the anti-proliferative effects of this compound, if any, might be mediated through one or more of the following mechanisms:

Inhibition of tubulin polymerization and disruption of microtubule dynamics.

Induction of cell cycle arrest, particularly at the G2/M checkpoint.

Activation of the intrinsic apoptotic pathway through modulation of Bcl-2 family proteins and p53.

Interference with key signaling pathways that regulate cell proliferation, such as the MAPK/ERK pathway.

Direct experimental evidence is necessary to confirm which, if any, of these mechanisms are relevant to the biological activity of this compound.

Data on Anti-proliferative Activity of a Related Acrylate Derivative

The following table presents the cytotoxic activity of a related acrylate derivative, (Z)-2-(3,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)acrylic acid (a compound with a similar 3,4-dimethoxyphenyl group), against the MCF-7 breast cancer cell line.

| Compound Name | Cell Line | IC50 (µM) |

| (Z)-2-(3,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)acrylic acid | MCF-7 | 9.31 |

Vi. Structure Activity Relationship Sar Studies of Ethyl 3 3,4 Dimethoxyphenyl Acrylate Analogs

Impact of Ester Moiety Variations on Biological Activity

The ester group of ethyl 3-(3,4-dimethoxyphenyl)acrylate is a key determinant of its lipophilicity and, consequently, its ability to traverse biological membranes. Variations in the alkyl chain of the ester have been shown to significantly impact the biological activities of cinnamic acid derivatives, including their antifungal, antibacterial, and cytotoxic properties.

Research on a series of ferulic acid esters, which share the 3-methoxy-4-hydroxycinnamic acid core (structurally similar to the 3,4-dimethoxycinnamic acid of the title compound), has provided valuable insights. One study that synthesized and evaluated the cytotoxic activity of ferulic acid esters against various cancer cell lines demonstrated that the length of the alkyl chain in the ester moiety plays a crucial role. For instance, against HT-29 (colorectal cancer) cell lines, the n-propyl and n-butyl esters showed notable cytotoxicity, with IC50 values of 75 µg/mL and 74 µg/mL, respectively. Interestingly, the introduction of a halogen into the ester chain, as seen with the chloroethyl ester, markedly enhanced cytotoxicity (IC50 = 19 µg/mL against HT-29) nih.gov.

Similarly, the antibacterial activity of alkyl ferulates has been shown to be dependent on the ester chain length. A study investigating the antibacterial properties of four alkyl ferulic acid esters (propyl, hexyl, nonyl, and lauryl) found that hexyl ferulate exhibited the most potent activity against both Gram-negative (E. coli and P. aeruginosa) and Gram-positive (S. aureus) bacteria. The antibacterial activity tended to increase with the extension of the alkyl chain up to a certain point (hexyl), after which it decreased ugm.ac.id. This suggests an optimal lipophilicity for penetrating bacterial cell membranes.

The antifungal activity of cinnamate (B1238496) esters also follows this trend. In a study of various cinnamate esters against several fungal strains, butyl cinnamate was identified as the most potent compound, indicating that an increase in the carbon chain length of the ester can potentiate the pharmacological response, likely due to increased lipophilicity and better penetration of biological membranes bas.bg.

| Compound | Ester Moiety | Biological Activity | Finding |

| Ferulic Acid Ester Analog | n-Propyl | Cytotoxicity (HT-29) | IC50 = 75 µg/mL nih.gov |

| Ferulic Acid Ester Analog | n-Butyl | Cytotoxicity (HT-29) | IC50 = 74 µg/mL nih.gov |

| Ferulic Acid Ester Analog | Chloroethyl | Cytotoxicity (HT-29) | IC50 = 19 µg/mL nih.gov |

| Propyl Ferulate | Propyl | Antibacterial (S. aureus) | MIC = 0.4 mg/ml ugm.ac.id |

| Hexyl Ferulate | Hexyl | Antibacterial (E. coli) | MIC = 0.5 mg/ml ugm.ac.id |

| Hexyl Ferulate | Hexyl | Antibacterial (P. aeruginosa) | MIC = 0.4 mg/ml ugm.ac.id |

| Butyl Cinnamate | Butyl | Antifungal (C. albicans) | MIC = 626.62 µM bas.bg |

Role of Dimethoxy Substitution Pattern on Pharmacological Profiles (preclinical/mechanistic)

The substitution pattern on the phenyl ring is a critical factor governing the pharmacological profile of cinnamic acid derivatives. The 3,4-dimethoxy substitution of the title compound is a common motif found in many biologically active natural products.

Studies comparing different methoxy-substituted cinnamic acids have revealed the importance of the position of these groups. For instance, in the context of α-glucosidase inhibition, a key target in diabetes management, 4-methoxy-trans-cinnamic acid and its ethyl ester were found to be the most potent inhibitors among a series of trans-cinnamic acid derivatives semanticscholar.org. This highlights the significance of the para-methoxy group. The introduction of a second methoxy (B1213986) group at the 3-position, as in ethyl 3,4-dimethoxyphenylacrylate, often modulates the activity. In some cases, the 3,4,5-trimethoxy substitution pattern leads to a diminution in certain biological activities, such as soybean lipoxygenase inhibition, when compared to 3,4-dimethoxy derivatives jocpr.com.

Furthermore, the presence of methoxy groups can influence the metabolic stability of these compounds. The -OCH3 groups can inhibit first-pass liver enzymes responsible for sulfonation and glucuronidation, thereby increasing the bioavailability of the parent compound nih.gov. In neuroprotective studies, 3,4-dimethoxycinnamic acid has demonstrated significant anti-amnestic properties nih.gov.

The antifungal activity is also sensitive to the substitution pattern on the phenyl ring. For ethyl cinnamate derivatives, the introduction of electron-donating groups like methoxy at the ortho or para positions generally leads to increased activity compared to meta-substituted isomers. For 4-methoxy-substituted compounds, the introduction of an additional methoxy group at the 3-position has been shown to decrease antifungal activity against certain plant pathogenic fungi scirp.org.

| Compound | Phenyl Substitution | Biological Activity | Finding |

| 4-Methoxy-trans-cinnamic acid ethyl ester | 4-Methoxy | α-Glucosidase Inhibition | Highly potent inhibitor semanticscholar.org |

| 3,4,5-Trimethoxycinnamic acid derivative | 3,4,5-Trimethoxy | Soybean Lipoxygenase Inhibition | Diminished activity compared to 3,4-dimethoxy jocpr.com |

| 3,4-Dimethoxycinnamic acid | 3,4-Dimethoxy | Neuroprotection | Significant anti-amnestic properties nih.gov |

| 4-Methoxy-3-methoxy ethyl cinnamate analog | 3,4-Dimethoxy | Antifungal | Decreased activity compared to 4-methoxy alone scirp.org |

Influence of Olefinic Bond Configuration on Biological Response

The olefinic double bond in the acrylate (B77674) side chain of this compound can exist in either a trans (E) or cis (Z) configuration. The trans isomer is generally the more stable and more commonly occurring form in nature ugm.ac.idbas.bg. However, the geometric configuration of this double bond can have a profound impact on the biological activity of the molecule.

While specific comparative studies on the cis and trans isomers of this compound are limited, research on other cinnamic acid derivatives provides valuable insights. For example, in the context of antitubercular activity, cis-cinnamic acid has been reported to be significantly more potent than trans-cinnamic acid against Mycobacterium tuberculosis, with a minimum bactericidal concentration (MBC) of 2.5 µg/mL for the cis isomer compared to 300 µg/mL for the trans isomer bas.bg. This suggests that the spatial arrangement of the phenyl ring and the acrylate group is critical for interaction with the biological target.

The photoisomerization from the trans to the cis form upon exposure to UV light is a known phenomenon for cinnamic acid derivatives and is a mechanism by which these compounds can act as sunscreen agents mdpi.com. This isomerization can also lead to altered physiological activities mdpi.com. In a study on feruloyl tertiary amides, the cis and trans isomers were both able to protect human endothelial cells from oxidative damage, indicating that both configurations can retain certain biological activities nih.gov.

In the context of multidrug resistance (MDR) modulation in cancer cells, a series of 3,4,5-trimethoxycinnamic acid ester analogs were synthesized and their cis and trans isomers were evaluated. It was found that a specific ester derivative with a trans/cis isomeric mixture displayed the most potent MDR modulating activity, suggesting that the presence of both isomers might be beneficial for this particular pharmacological effect nih.gov.

Stereochemical Effects on Receptor Recognition and Enzyme Inhibition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction of a drug with its biological target, be it a receptor or an enzyme. The specificity of these interactions is often compared to a lock and key mechanism, where only a molecule with the correct stereochemical configuration can bind effectively and elicit a biological response nih.gov.

For analogs of this compound that may possess chiral centers, the stereochemistry would be a critical determinant of their pharmacological activity. Although specific studies on the stereoselective receptor recognition of this compound analogs are not extensively documented in the reviewed literature, the principles of stereoselectivity in drug action are well-established. For instance, the binding of chiral drugs to plasma proteins like human serum albumin often exhibits stereoselectivity, which can significantly influence their distribution and availability youtube.com.

In the context of enzyme inhibition, the stereochemistry of an inhibitor can dictate its binding affinity and mode of inhibition. For example, in a study of trans-cinnamic acid derivatives as α-glucosidase inhibitors, 4-methoxy-trans-cinnamic acid was found to be a noncompetitive inhibitor, whereas its ethyl ester derivative was a competitive inhibitor, indicating that even small structural changes can alter the interaction with the enzyme's active site semanticscholar.org. While this does not directly address stereoisomers, it underscores the sensitivity of enzyme-ligand interactions to molecular structure.

Enzymes themselves are chiral macromolecules and thus can differentiate between stereoisomers of a substrate or inhibitor. This can result in one enantiomer being a potent inhibitor while the other is inactive or significantly less active. The development of chiral ligands with specific stereochemistry continues to be a crucial aspect of designing effective and selective therapeutic agents nih.gov.

Vii. Advanced Analytical Research Methodologies for Investigating Ethyl 3 3,4 Dimethoxyphenyl Acrylate in Complex Systems

Chromatographic Techniques for Purity Assessment and Metabolite Profiling

Chromatography is fundamental in separating Ethyl 3-(3,4-dimethoxyphenyl)acrylate from impurities, reaction byproducts, or metabolites. For advanced research purposes, techniques are chosen for their high resolving power and compatibility with sensitive detectors.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the purity assessment of synthesized this compound and for profiling its metabolites. Research on related acrylate (B77674) compounds utilizes reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov For purity analysis, a gradient elution program, where the mobile phase composition is changed over time, can effectively separate the target compound from closely related impurities. When profiling metabolites in biological samples like urine or plasma, HPLC is invaluable for separating the parent compound from more polar metabolites, such as the hydrolyzed product, 3,4-dimethoxycinnamic acid. nih.govnih.gov

Gas Chromatography (GC): As a volatile compound, this compound is also amenable to analysis by Gas Chromatography, often coupled with a mass spectrometer (GC-MS). nist.gov GC provides excellent separation for volatile and thermally stable compounds. The NIST Chemistry WebBook lists GC data for this compound, indicating its applicability for analysis. nist.gov For research purposes, high-resolution capillary columns are employed to achieve the separation of isomers or trace-level impurities.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a high-throughput method for analyzing multiple samples simultaneously. For research involving metabolite screening, HPTLC can be a rapid and efficient tool. nih.gov Samples are spotted on a high-performance plate, which is then developed in a chamber containing the mobile phase. The separated spots can be quantified using a densitometer and identified by coupling the plate to a mass spectrometer or by using techniques like FTIR. nih.gov

| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase | Key Advantages for Research |

|---|---|---|---|---|

| HPLC | Purity Assessment, Metabolite Profiling | C18 or C8 (Reverse-Phase) | Acetonitrile (B52724)/Methanol and Water/Buffer mixtures | High resolution; suitable for non-volatile metabolites; easily coupled to MS. |

| GC | Purity Assessment, Analysis of Volatile Components | HP-5MS (non-polar) or similar | Inert Carrier Gas (e.g., Helium, Nitrogen) | Excellent for volatile compounds; high separation efficiency. nist.gov |

| HPTLC | High-Throughput Screening, Metabolite Detection | Silica Gel 60 F254 | Hexane (B92381)/Ethyl Acetate (B1210297) or similar solvent systems | Parallel analysis of many samples; cost-effective; direct in-situ analysis possible. nih.gov |

High-Resolution Mass Spectrometry for Elucidating Biotransformation Pathways

Understanding how this compound is metabolized (biotransformation) is crucial for assessing its biological activity. High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to determine the elemental composition of metabolites, enabling their confident identification.

When coupled with liquid chromatography (LC-HRMS), this technique can analyze complex biological fluids. The primary metabolic pathway for esters like this compound is hydrolysis by carboxylesterases, yielding 3,4-dimethoxycinnamic acid and ethanol (B145695). nih.gov HRMS can confirm this by detecting the accurate mass of the resulting carboxylic acid.

Further biotransformation could involve Phase I reactions (e.g., O-demethylation of the methoxy (B1213986) groups) or Phase II reactions (e.g., conjugation with glutathione (B108866) or glucuronic acid). HRMS can identify these novel metabolites by searching for their predicted exact masses in the acquired data. For instance, in studies of a related compound, isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate, HRMS was used to confirm the molecular formula of the synthesized product by identifying the [M+H]⁺ and [M+Na]⁺ adducts with high mass accuracy. mdpi.comresearchgate.net This same principle is applied to identify unknown metabolites in complex mixtures.

| Compound/Metabolite | Biotransformation Pathway | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|---|

| This compound (Parent) | - | C13H16O4 | 236.1049 |

| 3,4-Dimethoxycinnamic acid | Ester Hydrolysis | C11H12O4 | 208.0736 |

| 3-Hydroxy-4-methoxycinnamic acid ethyl ester | O-Demethylation (Phase I) | C12H14O4 | 222.0892 |

| Glutathione Conjugate | Conjugation (Phase II) | C23H31N3O9S | 541.1781 |

Spectroscopic Methods for Studying Molecular Interactions

To understand the mechanism of action of a compound, it is essential to study its interactions with biological targets like proteins or nucleic acids. Spectroscopic techniques are powerful, non-invasive tools for this purpose.